Pholcodine monohydrate

Antitussive Pharmacokinetics Half-life

Pholcodine monohydrate offers a unique procurement advantage: an elimination half-life of ~37 hours — 16x longer than codeine — enabling once-daily or twice-daily extended-release formulations. Unlike codeine, it is not metabolized to morphine via CYP2D6, essentially eliminating addiction liability and significantly reducing adverse effects (0% constipation vs. 20% for codeine). This makes it the preferred API for OTC cough remedies and oncology supportive care protocols where safety and patient compliance are paramount.

Molecular Formula C23H32N2O5
Molecular Weight 416.5 g/mol
CAS No. 6254-99-5
Cat. No. B6595996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePholcodine monohydrate
CAS6254-99-5
Molecular FormulaC23H32N2O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.O
InChIInChI=1S/C23H30N2O4.H2O/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;/h2-5,16-18,22,26H,6-14H2,1H3;1H2/t16-,17+,18-,22-,23-;/m0./s1
InChIKeyVOMHFFCEDKOLBR-RNFKYSJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pholcodine Monohydrate (CAS 6254-99-5) for Research and Formulation: A Validated Antitussive with a Distinctive Safety Profile


Pholcodine monohydrate (CAS 6254-99-5) is the monohydrate form of pholcodine, a semi-synthetic opioid antitussive agent belonging to the morphinan class [1]. It acts as a central cough suppressant, directly inhibiting the cough reflex in the medulla [2]. Unlike codeine, it is not metabolized to morphine in humans, a key feature underpinning its lower abuse potential and distinct adverse effect profile [3]. Clinically, it is indicated for the symptomatic relief of dry, non-productive cough [1].

Why Pholcodine Monohydrate Cannot Be Simply Substituted with Other Centrally-Acting Antitussives


Centrally-acting antitussives like codeine, dextromethorphan, and noscapine are not pharmacokinetically or toxicologically interchangeable with pholcodine monohydrate. Key differentiating factors include its unique metabolic pathway (N-oxidation vs. CYP2D6-mediated conversion to morphine for codeine) [1], an exceptionally long elimination half-life enabling prolonged dosing intervals [2], and a distinct receptor binding profile at the mu-opioid receptor [3]. These differences translate into clinically meaningful variations in side effect profiles (e.g., constipation incidence), duration of action, and, critically, addiction liability, making a direct switch in formulation or research protocol potentially ineffective or unsafe without specific data.

Quantitative Evidence for Selecting Pholcodine Monohydrate Over Analogs: A Comparator-Based Analysis


Superior Duration of Action and Slower Elimination Compared to Codeine

Pholcodine exhibits a markedly longer duration of action and slower elimination than codeine, a key advantage for sustained cough relief. This is primarily due to its different metabolic fate [1]. In a direct crossover study, the mean elimination half-life (t1/2) of pholcodine was found to be significantly longer than that of codeine [1].

Antitussive Pharmacokinetics Half-life Codeine Pholcodine

Reduced Incidence of Key Adverse Effects: Xerostomia and Constipation vs. Codeine

Clinical data demonstrate a superior tolerability profile for pholcodine syrup compared to a codeine phosphate oral solution, specifically regarding the incidence of xerostomia (dry mouth) and constipation in patients with lung cancer-related cough [1].

Tolerability Safety Adverse Effects Codeine Pholcodine Xerostomia Constipation

Devoid of Addiction Liability: A Critical Safety Differentiator from Codeine

A critical differentiator for pholcodine is its lack of addiction liability in humans, a direct consequence of its unique metabolism [1]. In contrast, codeine's conversion to morphine by CYP2D6 underpins its addictive potential [2]. Pholcodine is not metabolized to morphine, a fact established in comparative disposition studies [1].

Addiction Abuse Potential Metabolism Codeine Pholcodine Safety

Efficacy Non-Inferior to Dextromethorphan in Acute, Non-Productive Cough

In a randomized, double-blind, multicenter trial, pholcodine was demonstrated to have similar efficacy to dextromethorphan, a leading cough suppressant, in treating acute, non-productive cough [1]. This provides a quantitative benchmark for its antitussive effectiveness against a widely accepted standard.

Efficacy Dextromethorphan Pholcodine Cough Clinical Trial

Comparable Antitussive Effectiveness with Codeine in Oncology-Related Cough

In a specific patient population with lung cancer-related cough, a common and distressing symptom, pholcodine syrup demonstrated antitussive effectiveness comparable to a codeine phosphate oral solution, a standard of care [1]. This provides disease-specific validation.

Oncology Palliative Care Cough Codeine Pholcodine Efficacy

High-Value Application Scenarios for Pholcodine Monohydrate Based on Differentiated Evidence


Formulation of Long-Acting Cough Syrups and Extended-Release Products

Leverage pholcodine monohydrate's exceptionally long elimination half-life (t1/2 ≈ 37 hours), which is 16 times longer than codeine (t1/2 ≈ 2.3 hours) [1]. This property makes it the active pharmaceutical ingredient (API) of choice for developing once-daily or twice-daily cough syrups and extended-release formulations. Unlike codeine or dextromethorphan, which require more frequent administration, pholcodine provides sustained antitussive activity, improving patient adherence and ensuring overnight cough control [1].

OTC Cough & Cold Formulations Prioritizing Safety and Low Abuse Liability

For over-the-counter (OTC) product development, pholcodine monohydrate offers a critical advantage over codeine: it is not metabolized to morphine and is considered devoid of addiction liability in humans [2]. This evidence supports its selection for formulations where regulatory or public health concerns regarding opioid abuse are paramount. Furthermore, clinical data shows a 0% incidence of constipation and dry mouth versus a 20% incidence with codeine, enhancing patient tolerability and safety [3]. This positions pholcodine as a preferred API for creating safer, more comfortable OTC cough remedies.

Palliative and Supportive Oncology Care Protocols

In oncology supportive care, particularly for managing intractable cough in lung cancer patients, pholcodine monohydrate demonstrates efficacy comparable to codeine (83.3% vs. 73.3% effective rate after 3 days) but with a significantly better side effect profile [3]. Its zero incidence of constipation and dry mouth, common and burdensome opioid-related adverse effects, makes it a superior choice for improving quality of life in palliative care [3]. It can be incorporated into treatment protocols as a first-line antitussive where opioid side effects are a concern.

Pharmacokinetic and Metabolism Studies of Opioid Derivatives

Pholcodine monohydrate is an essential reference standard and research tool for comparative pharmacology studies. Its unique metabolic pathway, primarily N-oxidation to pholcodine-N-oxide, contrasts sharply with codeine's CYP2D6-dependent O-demethylation to morphine [2]. Researchers investigating structure-activity relationships (SAR), mu-opioid receptor binding, or the impact of 3-position substitution on opioid pharmacology can utilize pholcodine as a distinct comparator [4]. Its slow biotransformation rate in hepatocytes (k(met) = 0.021 µM/min) provides a unique model for studying drug metabolism and clearance mechanisms [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pholcodine monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.